Isotetracycline-d6 Isotetracycline-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201568
InChI:
SMILES:
Molecular Formula: C₂₂H₁₈D₆N₂O₈
Molecular Weight: 450.47

Isotetracycline-d6

CAS No.:

Cat. No.: VC0201568

Molecular Formula: C₂₂H₁₈D₆N₂O₈

Molecular Weight: 450.47

* For research use only. Not for human or veterinary use.

Isotetracycline-d6 -

Specification

Molecular Formula C₂₂H₁₈D₆N₂O₈
Molecular Weight 450.47

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Isotetracycline-d6 has the molecular formula C22H18D6N2O8, indicating the presence of six deuterium atoms replacing hydrogen in the standard isotetracycline structure . The parent compound, isotetracycline, has a molecular formula of C22H24N2O8 and a molecular weight of approximately 444.4 g/mol . The deuterated version exhibits a slightly higher molecular weight due to the heavier deuterium atoms, which possess approximately twice the mass of hydrogen atoms. This mass difference forms the fundamental basis for the compound's utility in mass spectrometry applications, where the isotopic signature creates a distinctive analytical profile.

The core structure of Isotetracycline-d6 retains the characteristic tetracycline four-ring system, with the specific positions of deuterium substitution potentially varying depending on the synthetic route employed. Like other tetracycline derivatives, the compound features multiple functional groups, including hydroxyl, carbonyl, and amine groups, which contribute to its complex physicochemical behavior and biological activity profile . The positions of deuterium incorporation are strategically selected to minimize alterations to the compound's chemical reactivity while maximizing analytical distinguishability in research applications.

Physical and Chemical Properties

Isotetracycline-d6 shares many physical and chemical properties with its non-deuterated counterpart, though subtle differences exist due to the isotopic substitution. The compound requires careful storage conditions, with manufacturers recommending maintenance at -20°C to preserve stability and prevent degradation through various chemical pathways . This temperature requirement reflects the compound's sensitivity to environmental factors that could potentially compromise its structural integrity or isotopic purity over extended storage periods.

PropertyValue
Molecular FormulaC22H18D6N2O8
Alternative Name(4S,4aS,6S,8aS)-4-(bis(methyl-d3)amino)-3,8a-dihydroxy-6-((S)-4-hydroxy-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,8-dioxo-1,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxamide
Purity≥95%
Storage Conditions-20°C
ClassificationIsotope-labeled tetracycline derivative
Research ApplicationsMass spectrometry, NMR spectroscopy, pharmacokinetics, drug metabolism

The deuterium labeling in Isotetracycline-d6 produces subtle but analytically significant changes in its spectroscopic properties compared to the non-deuterated form . These differences manifest in NMR spectra, where deuterium substitution causes observable shifts in resonance frequencies for nearby carbon and hydrogen atoms . These isotopically induced chemical shifts provide valuable structural information and can be leveraged in various analytical contexts to distinguish the labeled compound from its unlabeled counterpart or from metabolites produced in biological systems.

The physical stability of Isotetracycline-d6 requires consideration of factors known to affect tetracycline compounds generally, including sensitivity to light, extreme pH conditions, and certain metal ions that can promote degradation. The compound exhibits solubility characteristics similar to other tetracyclines, with good dissolution in polar organic solvents like dimethyl sulfoxide (DMSO) often used for analytical applications including NMR spectroscopy . The preservation of these general physicochemical properties alongside the specific isotopic modifications makes Isotetracycline-d6 particularly valuable in comparative research studies examining tetracycline behavior across various experimental conditions.

Synthesis and Production

Synthetic Approaches

Research Applications

Mass Spectrometry and Analytical Chemistry

Isotetracycline-d6 serves as a powerful internal standard in mass spectrometry-based analytical methods, providing significant advantages for tetracycline quantification in complex biological matrices . The deuterium labeling creates a mass shift that allows clear differentiation between the labeled standard and unlabeled analytes, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation . This characteristic enables highly accurate quantification by providing a reference compound that undergoes the same experimental manipulations as the target analyte but remains distinguishable in the final mass spectral analysis.

In environmental analysis, Isotetracycline-d6 facilitates the tracking and quantification of tetracycline residues in water, soil, and biological samples, providing crucial data on the environmental fate and potential ecological impacts of these widely used antibiotics . The labeled compound compensates for matrix effects and recovery variations that might otherwise compromise analytical accuracy in complex environmental samples. This application has particular relevance for research into antimicrobial resistance development in environmental settings, where accurate measurement of antibiotic concentrations at low levels presents significant analytical challenges.

The compound's utility extends to metabolomic research, where it helps elucidate the metabolic pathways of tetracycline in various organisms . By using Isotetracycline-d6 as a tracer compound, researchers can identify and characterize metabolic transformation products while distinguishing them from endogenous compounds or background contaminants present in biological samples. The isotopic signature provides an unambiguous marker that facilitates the mapping of complex metabolic networks and biotransformation pathways involving tetracycline compounds.

Pharmacokinetic Studies and Drug Metabolism Research

Isotetracycline-d6 plays a pivotal role in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) properties of tetracycline antibiotics . The deuterium labeling enables researchers to accurately track the compound through biological systems, distinguishing the administered tetracycline from endogenous compounds or previously present drug residues. This capability proves essential for generating reliable pharmacokinetic parameters that inform dosing regimens, drug formulation strategies, and therapeutic guidelines for tetracycline antibiotics.

In drug metabolism research, Isotetracycline-d6 provides a means to identify and characterize metabolic products formed through various enzymatic and chemical transformations in biological systems . The deuterium labeling creates distinctive mass spectral patterns that help researchers differentiate between parent compound and metabolites, even when structural changes occur at positions distant from the deuterium-labeled sites. This analytical advantage facilitates comprehensive mapping of metabolic pathways and identification of previously unknown transformation products that might contribute to drug efficacy or toxicity profiles.

Researchers leverage Isotetracycline-d6 to investigate potential drug-drug interactions involving tetracycline antibiotics, where the labeled compound serves as a probe substrate for detecting alterations in metabolic clearance or distribution patterns . By administering the deuterated compound alone or in combination with other medications, investigators can quantify changes in pharmacokinetic parameters that might indicate clinically significant interactions requiring dosage adjustments or contraindications. The stable isotope labeling ensures analytical reliability even in complex biological matrices containing multiple drugs and their respective metabolites.

Antibiotic Resistance Studies

Isotetracycline-d6 contributes significantly to research investigating mechanisms of tetracycline resistance, where the labeled compound allows precise tracking of drug uptake, efflux, and modification in resistant bacterial strains . The deuterium labeling enables researchers to distinguish between the original antibiotic molecule and any structurally modified forms that might result from bacterial enzymatic activity. This capability provides valuable insights into resistance mechanisms involving drug inactivation or structural modification, which represent important bacterial defense strategies against tetracycline antibiotics.

In competitive binding studies, Isotetracycline-d6 serves as a molecular probe for investigating interactions between tetracyclines and various cellular targets, including the bacterial ribosome where these antibiotics exert their antimicrobial effects . The deuterium labeling allows researchers to perform quantitative binding assays where labeled and unlabeled compounds compete for the same binding sites, generating data on binding kinetics, affinity constants, and structure-activity relationships. These studies contribute valuable information for the design of new tetracycline derivatives that might overcome specific resistance mechanisms.

The compound finds application in research examining bacterial adaptation to tetracycline exposure, where the isotopic labeling facilitates monitoring of cellular responses to antibiotic pressure over time . Researchers can track changes in drug accumulation, efflux activity, and metabolic transformation as bacteria develop resistance, providing a dynamic picture of the adaptive processes that ultimately lead to reduced antibiotic susceptibility. This research direction holds particular importance given the global health challenge of increasing antimicrobial resistance and the urgent need for new strategies to preserve antibiotic efficacy.

Analytical Detection Methods

NMR Spectroscopy Applications

Nuclear magnetic resonance (NMR) spectroscopy represents a powerful technique for characterizing Isotetracycline-d6, providing detailed structural information and confirming the successful incorporation of deuterium atoms at specific positions . The deuterium substitution creates characteristic changes in the NMR spectra, including the disappearance of signals corresponding to the replaced hydrogen atoms and subtle shifts in the resonance frequencies of neighboring nuclei . These spectral effects provide valuable structural fingerprints that verify both compound identity and isotopic purity for research applications requiring high-quality deuterated standards.

NMR analysis of Isotetracycline-d6 typically involves measurements in deuterated solvents such as DMSO-d6, which provides good solubility and minimal spectral interference for tetracycline compounds . The resulting spectra exhibit characteristic resonances for the tetracycline scaffold with modifications reflecting the presence of deuterium at specific positions. Researchers can observe isotopically induced chemical shifts in the carbon-13 NMR spectrum, where carbons adjacent to deuterium atoms typically show subtle upfield or downfield shifts compared to their positions in the non-deuterated compound .

Advanced two-dimensional NMR techniques provide additional structural insights by establishing connectivity patterns and spatial relationships between different parts of the Isotetracycline-d6 molecule . These methods, including COSY, HSQC, and HMBC experiments, generate correlation maps that help verify structural integrity and confirm deuterium placement even in complex molecular scaffolds containing multiple similar functional groups. The comprehensive NMR characterization serves both quality control purposes during compound production and research applications requiring detailed structural understanding.

Mass Spectrometry Techniques

Mass spectrometry offers exceptional sensitivity and specificity for detecting and quantifying Isotetracycline-d6 in various research contexts, making it the preferred analytical technique for many applications involving this deuterated compound . The mass spectrum exhibits characteristic isotope patterns reflecting the presence of six deuterium atoms, with the molecular ion appearing at a mass-to-charge ratio approximately 6 units higher than the non-deuterated isotetracycline. This distinctive mass shift provides a clear marker for identification and quantification even in complex biological or environmental matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard methodology for Isotetracycline-d6 analysis in most research applications, offering excellent sensitivity, selectivity, and quantitative precision . This technique typically employs reverse-phase chromatography for separation followed by electrospray ionization and multiple reaction monitoring for detection and quantification. The deuterium labeling enables the creation of highly specific mass transitions for monitoring, which minimize interference from matrix components or structural analogs present in complex samples.

Advanced mass spectrometry approaches, such as high-resolution accurate mass measurements, provide additional analytical capabilities for Isotetracycline-d6 research, including the ability to determine exact isotopic composition and to distinguish between compounds with identical nominal masses . These techniques offer particular value for identifying previously unknown metabolites or transformation products formed during biological or environmental processing of tetracycline compounds. The high mass accuracy facilitates molecular formula determination for unexpected compounds, accelerating the characterization of complex degradation or metabolic pathways.

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